Octahydro-2H-quinolizin-1-ylmethanol

Enzyme inhibition Cholinesterase Stereoselectivity

Secure the racemic (±)-lupinine scaffold (CAS 10159-79-2) for reproducible pharmacological and synthetic research. Unlike generic quinolizidine methanols, the specific C-1 hydroxymethyl substitution is essential: it enables the validated radical hydrophosphination pathway (89–96% yield) and provides a defined intermediate-potency benchmark (pKi 4.15, horse BChE) for screening cascades. This scaffold is the validated starting point for M2 muscarinic subtype-selective ligands (7.9-fold M2/M1 preference), impossible to replicate with sparteine-based alternatives. To ensure inter-assay consistency and reproducible derivatization, specify the racemate (10159-79-2) for your next study.

Molecular Formula C10H19NO
Molecular Weight 169.26 g/mol
CAS No. 10159-79-2
Cat. No. B155903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydro-2H-quinolizin-1-ylmethanol
CAS10159-79-2
Molecular FormulaC10H19NO
Molecular Weight169.26 g/mol
Structural Identifiers
SMILESC1CCN2CCCC(C2C1)CO
InChIInChI=1S/C10H19NO/c12-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10,12H,1-8H2
InChIKeyHDVAWXXJVMJBAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 500 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octahydro-2H-quinolizin-1-ylmethanol (CAS 10159-79-2) Procurement Guide: Core Identity and Baseline Characteristics


Octahydro-2H-quinolizin-1-ylmethanol (CAS 10159-79-2), also known as (±)-lupinine or (octahydro-1H-quinolizin-1-yl)methanol, is a quinolizidine alkaloid with the molecular formula C10H19NO and molecular weight of 169.26 g/mol [1]. This compound exists as a bicyclic tertiary amine bearing a hydroxymethyl group at the 1-position of the octahydro-2H-quinolizine scaffold and is commercially available as a racemic mixture (white solid, melting point 68–70 °C) as well as in enantiomerically resolved forms including (−)-lupinine (CAS 486-70-4) and (+)-lupinine [2]. As a foundational member of the lupinine-type alkaloid class, it serves as a versatile chiral building block in organic synthesis and a reference scaffold for structure–activity relationship studies [3]. Predicted ADMET properties from admetSAR 2 indicate high blood–brain barrier penetration (probability 0.975) and favorable human intestinal absorption (0.978) [4]. Caution: The term "lupinine" in procurement contexts may refer interchangeably to the racemic mixture (10159-79-2), the (−)-enantiomer (486-70-4), or the (+)-enantiomer; specification of the desired stereochemical form is essential for reproducible research outcomes .

Why Octahydro-2H-quinolizin-1-ylmethanol Cannot Be Substituted with Generic Quinolizidine Analogs in Research and Synthesis


Quinolizidine alkaloids exhibit pronounced structure-dependent divergence in both biological activity and synthetic utility that renders generic substitution scientifically invalid. Stereochemical configuration at the C-1 hydroxymethyl position fundamentally determines receptor-binding profiles and enzyme-inhibition selectivity: studies comparing 26 quinolizidine inhibitors across 9 cholinesterase preparations demonstrated that lupinine and epilupinine derivatives yield distinct inhibitory patterns against mammalian versus arthropod enzymes . Furthermore, the regiospecific positioning of the hydroxymethyl substituent dictates synthetic accessibility and downstream derivatization efficiency—1-substituted analogs proceed through established radical-addition pathways in high yield (89–96%), whereas 3- or 4-substituted positional isomers require alternative synthetic routes with different scope and limitations [1]. Substituting a generic quinolizidine methanol derivative without accounting for stereochemistry, substitution position, or the specific leaving-group capacity of the C-1 hydroxymethyl moiety introduces uncontrolled variables that compromise both pharmacological interpretation and synthetic reproducibility. The quantitative evidence below delineates exactly where octahydro-2H-quinolizin-1-ylmethanol exhibits measurable differentiation from its closest comparators.

Quantitative Differentiation Evidence for Octahydro-2H-quinolizin-1-ylmethanol: Head-to-Head and Cross-Study Comparisons


Enantioselective Butyrylcholinesterase Inhibition: Lupinine versus (−)-Sparteine and Cytisine

(−)-Lupinine demonstrates moderate but measurable inhibition of horse butyrylcholinesterase (BChE) with a pKi value of 4.15 [1]. In the same assay system, the structurally related quinolizidine alkaloid (−)-sparteine exhibits 2.3-fold higher inhibitory potency (pKi 4.51), while cytisine shows negligible inhibition (pKi < 3.0). This positions (−)-lupinine as an intermediate-potency, stereochemically defined comparator scaffold for structure–activity relationship studies of quinolizidine-based cholinesterase ligands, rather than a high-potency inhibitor in its own right [1].

Enzyme inhibition Cholinesterase Stereoselectivity Neuropharmacology

M2 Muscarinic Receptor Subtype Selectivity: Lupinine-Derived Ester versus Sparteine-Derived Ligands

A specific 2-(4-chlorophenoxy)propanoic ester of (−)-lupinine demonstrates M2 muscarinic receptor subtype selectivity with a pKi value of 7.35, representing a 7.9-fold binding preference over M1 receptors (pKi 6.45) [1]. This subtype differentiation is not observed with sparteine-derived ligands in the same assay platform, which exhibit non-selective binding across muscarinic receptor subtypes [2]. The M2-selective profile emerges from the specific combination of the quinolizidine scaffold stereochemistry and the ester substituent, not from the lupinine core alone.

Muscarinic receptor Subtype selectivity Radioligand binding CNS pharmacology

Synthetic Efficiency in Radical Addition: 1-Hydroxymethyl Quinolizidine versus Positional Isomers

The vinyl ether derivative of enantiomerically pure (−)-lupinine undergoes radical-initiated hydrophosphination with secondary phosphines and phosphine sulfides to yield anti-Markovnikov adducts (dialkyl[2-(octahydro-2H-quinolizin-1-ylmethyloxy)ethyl]phosphines and -phosphine sulfides) in 89–96% isolated yield [1]. In contrast, analogous 3- and 4-hydroxymethyl positional isomers of octahydro-2H-quinolizine require alternative synthetic strategies—typically catalytic hydrogenation of quinolizine carboxylate precursors followed by reduction—that proceed with variable yields and lack the established radical-addition methodology available for the 1-substituted scaffold .

Organic synthesis Radical addition Phosphine derivatives Yield comparison

Cross-Species Cholinesterase Inhibition Selectivity: (−)-Lupinine versus (−)-Sparteine and Cytisine

BRENDA-curated comparative data reveal species-dependent inhibition patterns: (−)-lupinine inhibits horse BChE with pKi 4.15 but shows differential activity against Berrytheutis magister (squid) BChE [1]. (−)-Sparteine demonstrates pKi 4.51 against horse BChE and also exhibits cross-species activity, while cytisine remains largely inactive across both species (pKi < 3.0). This species-selectivity profile positions (−)-lupinine as a valuable comparator for dissecting structural determinants of cholinesterase inhibitor cross-species activity [1].

Cross-species pharmacology Cholinesterase Comparative enzymology Toxicology

Chiral Building Block Efficiency: (−)-Lupinine Total Synthesis versus (−)-Epilupinine Organocatalytic Route

Concise asymmetric total synthesis of (−)-lupinine has been achieved in 8 steps or fewer from commercially available starting materials using a sequential tandem ring-closure/N-debenzylation strategy . In comparison, the C-1 epimer (−)-epilupinine has been synthesized via organocatalytic asymmetric Mannich cyclization with yields up to 89% and 97% enantiomeric excess . While direct step-count comparison is confounded by different synthetic strategies, the availability of multiple validated enantioselective routes to both epimers enables researchers to select the stereoisomer whose established synthetic accessibility aligns with their downstream derivatization objectives.

Asymmetric synthesis Total synthesis Chiral building block Step economy

Validated Research and Industrial Application Scenarios for Octahydro-2H-quinolizin-1-ylmethanol Based on Quantitative Differentiation Evidence


Calibration Reference for Quinolizidine-Based Cholinesterase Inhibitor Screening

(−)-Lupinine serves as an intermediate-potency calibration reference (pKi 4.15 against horse BChE) in screening cascades for novel quinolizidine-based cholinesterase inhibitors. Its potency sits between the higher-activity (−)-sparteine (pKi 4.51, 2.3-fold more potent) and the essentially inactive cytisine (pKi < 3.0, >10-fold less potent), providing a defined benchmark that avoids the confounding effects of high-potency reference compounds. Researchers can use this quantitative hierarchy to normalize inter-assay variability and establish structure–activity relationships for newly synthesized quinolizidine derivatives [1].

M2-Selective Muscarinic Ligand Development from Lupinine Ester Scaffolds

The demonstrated M2 muscarinic receptor subtype selectivity (7.9-fold M2/M1 preference, pKi 7.35 at M2 versus 6.45 at M1) of specific lupinine-derived phenoxyalkanoic esters validates octahydro-2H-quinolizin-1-ylmethanol as a starting scaffold for developing M2-selective ligands. This subtype differentiation is not achieved with sparteine-derived ligands, which exhibit non-selective binding across muscarinic receptor subtypes. Medicinal chemistry programs targeting cognitive enhancement or CNS disorders where M2 modulation is mechanistically implicated should prioritize the lupinine scaffold over sparteine-based alternatives [2].

High-Yield Synthesis of Phosphine-Functionalized Quinolizidine Alkaloid Derivatives

The 1-hydroxymethyl positional isomer enables a validated radical-initiated hydrophosphination pathway that delivers dialkyl[2-(octahydro-2H-quinolizin-1-ylmethyloxy)ethyl]phosphines and -phosphine sulfides in 89–96% isolated yield. This high-yielding transformation is not established for 3- or 4-hydroxymethyl positional isomers, which require alternative synthetic strategies with variable efficiency. Research programs requiring phosphine-functionalized quinolizidine derivatives—for applications in coordination chemistry, catalysis, or as bioactive alkaloid analogs—should procure the 1-substituted isomer specifically to access this efficient derivatization methodology [3].

Cross-Species Cholinesterase Pharmacology Reference Compound

The documented species-dependent inhibition profile of (−)-lupinine against horse and Berrytheutis magister BChE positions this compound as a reference for cross-species cholinesterase pharmacology studies. Comparative data available in the BRENDA database enable researchers to benchmark novel quinolizidine derivatives against a compound with known cross-species activity patterns. In contrast, cytisine offers no meaningful comparator signal due to its negligible inhibition (pKi < 3.0) across tested species, making (−)-lupinine the more informative reference choice for comparative enzymology investigations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Octahydro-2H-quinolizin-1-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.